Thermal Decomposition Onset: ADM vs. AHM
Under identical differential thermal analysis conditions, ammonium dimolybdate (ADM) and ammonium heptamolybdate (AHM) follow distinct thermal decomposition pathways with different onset temperatures [1]. ADM begins its major structural decomposition at 226 °C, whereas AHM begins its first dehydration/deammoniation step at 130 °C [1]. This 96 °C difference in decomposition onset temperature directly impacts the industrial calcination step for molybdenum trioxide production: ADM can be heated to higher temperatures before structural breakdown begins, providing a wider thermal processing window and reducing the risk of premature intermediate formation compared to AHM.
| Evidence Dimension | First major thermal decomposition onset temperature |
|---|---|
| Target Compound Data | 226 °C (ADM: (NH₄)₂O·2MoO₃ → (NH₄)₂O·3MoO₃) |
| Comparator Or Baseline | 130 °C (AHM: 3(NH₄)₂O·7MoO₃·4H₂O → 2(NH₄)₂O·5MoO₃) |
| Quantified Difference | ADM decomposes 96 °C higher than AHM in the first step |
| Conditions | Differential thermal analysis, chemical analysis, and X-ray diffraction; Bulletin of the Chemical Society of Japan, 1964 [1] |
Why This Matters
A 96 °C higher decomposition onset enables wider thermal processing latitude during calcination to MoO₃, reducing the risk of uncontrolled intermediate phases and improving batch-to-batch consistency in molybdenum powder production.
- [1] Eikoh Ma, 'The Thermal Decomposition of Ammonium Polymolybdates. II,' Bulletin of the Chemical Society of Japan, Vol. 37, No. 5, 1964, pp. 648–653. DOI: 10.1246/bcsj.37.648. View Source
